(4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
Description
The compound (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone features a benzothiazine-dione core substituted with a 6-fluoro group, a 3-(methylsulfanyl)phenyl moiety at position 4, and a 4-ethoxyphenyl ketone at position 2. Its molecular formula is C₂₅H₂₀FNO₄S₂, with a molecular weight of 489.55 g/mol. The ethoxy group (electron-donating) and methylsulfanyl substituent (moderately electron-donating) likely enhance lipophilicity and influence metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S2/c1-3-30-19-10-7-16(8-11-19)24(27)23-15-26(18-5-4-6-20(14-18)31-2)21-13-17(25)9-12-22(21)32(23,28)29/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDSYXUFQMVXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone typically involves multiple steps, including the formation of the benzothiazine ring and the introduction of the various substituents. One common approach is to start with the synthesis of the benzothiazine core, followed by the introduction of the fluoro and methylthio groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the ethoxyphenyl group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups to their reduced forms.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on this compound to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazine Core
Key analogs differ in substituent patterns on the phenyl rings and benzothiazine core (Table 1):
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Effects |
|---|---|---|---|---|
| (4-Ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone | 6-F, 4-(3-MeS-C₆H₄), 2-(4-EtO-C₆H₄) | C₂₅H₂₀FNO₄S₂ | 489.55 | High lipophilicity (ethoxy + MeS); potential metabolic oxidation of MeS to sulfone. |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 7-F, 4-(3-Me-C₆H₄), 2-(4-Et-C₆H₄) | C₂₄H₂₀FNO₃S | 421.49 | Lower polarity (ethyl vs. ethoxy); reduced metabolic liability. |
| (4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 7-F, 4-(4-Me-C₆H₄), 2-(4-Et-C₆H₄) | C₂₄H₂₀FNO₃S | 421.49 | Para-methyl group may enhance steric hindrance; similar lipophilicity to . |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone | 6-F, 4-(3-Cl-4-Me-C₆H₃), 2-(4-EtO-C₆H₄) | C₂₅H₂₀ClFNO₄S | 508.94 | Chloro group increases polarity; electron-withdrawing effects may alter reactivity. |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-(4-Bu-C₆H₄), 2-(Ph) | C₂₅H₂₃NO₃S | 417.52 | Bulky butyl group increases lipophilicity; potential for prolonged half-life. |
Electronic and Steric Effects
- In contrast, the chloro substituent in introduces electron-withdrawing effects, increasing polarity .
- Steric Considerations : The 3-(methylsulfanyl) group in the target may offer moderate steric hindrance compared to the 4-methylphenyl in , which occupies a para position, possibly reducing steric clashes in binding interactions .
Metabolic Stability
- The methylsulfanyl (MeS) group in the target is susceptible to oxidative metabolism (e.g., conversion to sulfoxide or sulfone), which could either detoxify the compound or generate active metabolites .
- Ethyl and butyl groups in and are metabolically stable but may prolong elimination half-life due to increased lipophilicity .
Biological Activity
The compound (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone , identified by its CAS number 1114872-50-2 , is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and toxicological profiles based on available literature.
The molecular formula of the compound is with a molecular weight of 469.6 g/mol . The structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1114872-50-2 |
| Molecular Formula | C24H20FNO4S2 |
| Molecular Weight | 469.6 g/mol |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the fluoro and methylsulfanyl groups is hypothesized to enhance the compound's interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death. In vitro studies have shown promising results against various bacterial strains, although specific data on this compound's efficacy is limited.
Anticancer Activity
The benzothiazine derivatives have been studied for their anticancer properties. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. For instance, compounds with similar scaffolds have been shown to inhibit cell proliferation and promote cell cycle arrest in cancer cell lines.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential mechanisms can be inferred:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways.
- Interaction with DNA : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It is possible that this compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.
Toxicological Profile
Toxicological evaluations are crucial for understanding the safety profile of any new compound. Preliminary studies suggest that high doses may lead to adverse effects such as:
- Hepatotoxicity : Increased liver weight and histopathological changes were observed in animal models at elevated doses.
- Neurotoxicity : Signs of locomotor impairment and neurological deficits were noted in treated animals.
A NOAEL (No Observed Adverse Effect Level) was established at 100 mg/kg bw/day , indicating that doses below this threshold may not result in significant adverse effects.
Case Studies
Several case studies involving derivatives of benzothiazine compounds provide insights into their biological activities:
- Study on Anticancer Effects : A study demonstrated that a related benzothiazine derivative significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through caspase activation.
- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) value that suggests potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing (4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone?
- Methodology :
- Stepwise Synthesis : Begin with the condensation of 6-fluoro-4H-1,4-benzothiazine-1,1-dioxide with 3-(methylsulfanyl)phenyl derivatives under inert atmosphere. Use coupling agents like EDCI/HOBt for amide bond formation .
- Key Conditions : Maintain temperatures between 60–80°C in anhydrous DMF or THF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What spectroscopic and analytical methods are recommended for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR in DMSO- to confirm substituent positions (e.g., 6-fluoro, methylsulfanyl groups). Compare chemical shifts with analogous benzothiazine derivatives .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H] at m/z 484.12) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and sulfone group geometry .
Q. How can researchers verify the purity of the compound post-synthesis?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.3 min .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- Melting Point : Consistency in melting range (e.g., 210–212°C) indicates purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different studies?
- Methodology :
- Cross-Validation : Replicate assays (e.g., kinase inhibition, cytotoxicity) under standardized conditions (pH 7.4, 37°C) .
- Dose-Response Curves : Compare IC values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .
- Mechanistic Studies : Use RNA sequencing to identify off-target pathways in conflicting models .
Q. What strategies are effective in optimizing the biological activity of this benzothiazine-based compound while minimizing off-target effects?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the 4-ethoxyphenyl moiety to enhance selectivity (e.g., replace with 4-aminophenyl) .
- Prodrug Approaches : Introduce hydrolyzable esters (e.g., acetyl groups) to improve bioavailability and reduce hepatic toxicity .
- Molecular Docking : Screen against target proteins (e.g., COX-2, EGFR) to prioritize derivatives with higher binding affinity .
Q. What experimental designs are appropriate for assessing the environmental fate and ecotoxicological impact of this compound?
- Methodology :
- Abiotic Degradation : Study hydrolysis/photolysis in simulated sunlight (UV-Vis, 254 nm) and aqueous buffers (pH 4–9) .
- Biotic Transformation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., sulfoxide derivatives) .
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-h LC) and algal growth inhibition assays .
Q. How can reaction mechanisms involving the methylsulfanyl and 1,1-dioxido groups be elucidated under varying conditions?
- Methodology :
- Kinetic Studies : Monitor sulfone oxidation rates using -NMR in DO at 25–50°C .
- Isotope Labeling : Introduce to trace sulfur oxidation pathways during metabolic studies .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict transition states for sulfinyl-to-sulfone conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
